
2-((4-Ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are a class of organic compounds that are structurally similar to quinoline . The ethoxy and methyl groups, as well as the sulfonyl group, suggest that this compound could have unique properties compared to other tetrahydroisoquinolines.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrahydroisoquinoline core, with the ethoxy and methyl groups attached to the phenyl ring and the sulfonyl group attached to the nitrogen of the tetrahydroisoquinoline .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the conditions and reagents present. The sulfonyl group could potentially undergo reactions with nucleophiles, and the ethoxy group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the ethoxy, methyl, and sulfonyl groups could influence properties such as solubility, melting point, and boiling point .Safety and Hazards
Direcciones Futuras
Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to compare this compound to other tetrahydroisoquinoline derivatives to understand how the ethoxy, methyl, and sulfonyl groups influence its properties .
Propiedades
IUPAC Name |
2-(4-ethoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-3-22-18-9-8-17(12-14(18)2)23(20,21)19-11-10-15-6-4-5-7-16(15)13-19/h4-9,12H,3,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHZZRUCWOYDFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

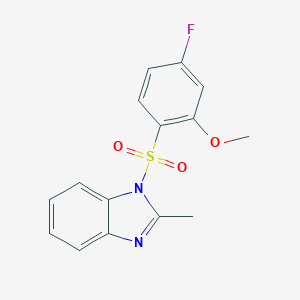
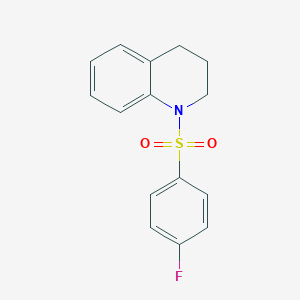
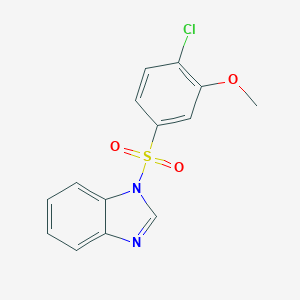
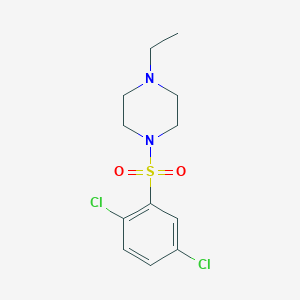
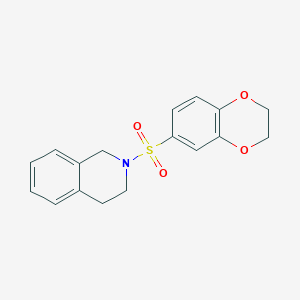
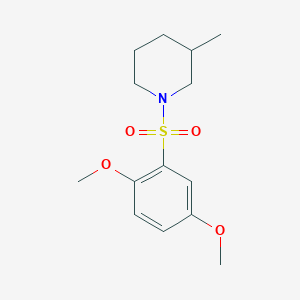



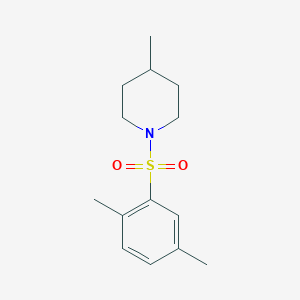

amine](/img/structure/B344637.png)
![4-[(4-Methoxy-1-naphthyl)sulfonyl]morpholine](/img/structure/B344641.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B344646.png)